Ethyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate is an organic compound classified as a brominated phenoxyacetate derivative. Its molecular formula is C13H15BrO5, and it features a unique combination of ethoxy and formyl groups attached to an aromatic ring. This compound is primarily utilized in various scientific research applications, including organic synthesis, biological studies, and potential pharmaceutical developments.
Ethyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate can be synthesized from simpler precursors through a series of chemical reactions. It belongs to the category of phenoxyacetates, which are known for their diverse applications in chemistry and biology. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in organic synthesis.
The synthesis of ethyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate typically involves several key steps:
These methods are typically conducted under controlled conditions to optimize yield and purity.
Ethyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate has a complex structure characterized by:
The molecular structure can be depicted as follows:
This structure contributes to its chemical properties and reactivity profile.
Ethyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate is involved in several important chemical reactions:
The mechanism of action for ethyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and the formyl group facilitates binding to these targets, potentially leading to inhibition or modulation of enzymatic activities. This interaction is crucial for its application in biological systems, where it may serve as an enzyme inhibitor or modulator.
Ethyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate typically exhibits:
Key chemical properties include:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry.
Ethyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate has several significant applications:
The chemical is systematically named ethyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate according to IUPAC conventions. This nomenclature precisely reflects its structure: an ethyl ester of acetic acid substituted with a phenoxy group bearing bromo (position 5), ethoxy (position 2), and formyl (position 4) functionalities. The compound is cataloged under CAS Registry Number 486994-20-1, a unique identifier essential for chemical tracking and regulatory compliance. Several synonyms exist across scientific and commercial databases, including ethyl 2-(5-bromo-2-ethoxy-4-formylphenoxy)acetate and acetic acid, 2-(5-bromo-2-ethoxy-4-formylphenoxy)-, ethyl ester. Alternative designations such as AGN-PC-0JWJGH (from Ambinter) and MFCD02256868 (MDL number) facilitate database searches [1] [2] [3].
Table 1: Synonyms and Database Identifiers
| Identifier Type | Value |
|---|---|
| IUPAC Name | ethyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate |
| Common Synonyms | ethyl 2-(5-bromo-2-ethoxy-4-formylphenoxy)acetate; acetic acid, 2-(5-bromo-2-ethoxy-4-formylphenoxy)-, ethyl ester |
| CAS Registry Number | 486994-20-1 |
| ChemSpider ID | 716398 |
| MDL Number | MFCD02256868 |
| Other Codes | AGN-PC-0JWJGH; MolPort-000-885-669; Oprea1_145857 |
The molecular formula C₁₃H₁₅BrO₅ confirms the compound's elemental composition: 13 carbon atoms, 15 hydrogen atoms, 1 bromine atom, and 5 oxygen atoms. Its average molecular mass is 331.16 g/mol, as determined by mass spectrometry. High-resolution mass measurements report a monoisotopic mass of 330.010286 Da, corresponding to the exact mass of the most abundant isotopic species (¹²C, ¹H, ⁷⁹Br, ¹⁶O). This precision enables unambiguous identification in mass-spectrometric analyses [1] [3] [5].
Structural confirmation relies on multimodal spectroscopy:
Standardized molecular descriptors facilitate computational chemistry and database searches:
O=C(OCC)COC1=CC(Br)=C(C=O)C=C1OCCThis string encodes connectivity: ethoxycarbonylmethyl (–CH₂C(=O)OCH₂CH₃) attached to the phenolic oxygen of 5-bromo-2-ethoxy-4-formylbenzene. InChI=1S/C13H15BrO5/c1-3-17-11-5-9(7-15)10(14)6-12(11)19-8-13(16)18-4-2/h5-7H,3-4,8H2,1-2H3The InChIKey BIHWGCMPPPIAIG-UHFFFAOYSA-N provides a hashed version for digital referencing [3] [7].
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: